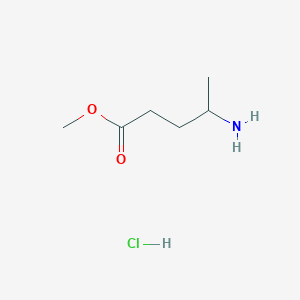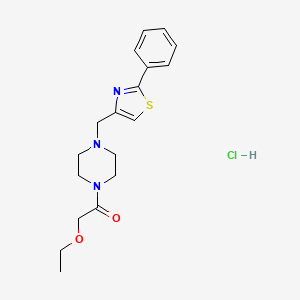
盐酸2-乙氧基-1-(4-((2-苯基噻唑-4-基)甲基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a versatile compound used in various scientific research applications. Its unique structure, which includes a piperazine ring and a thiazole moiety, makes it suitable for diverse applications in drug development and bioanalytical studies.
科学研究应用
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioanalytical studies to investigate biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via the reaction of 2-bromoethyldiphenylsulfonium triflate with thiourea.
Final Coupling: The final step involves coupling the piperazine derivative with the thiazole moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
化学反应分析
Types of Reactions
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: Both the piperazine and thiazole rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperazine ring may yield secondary amines .
作用机制
The mechanism of action of 2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina.
Ranolazine: Another piperazine derivative used for chronic angina.
Befuraline: A piperazine derivative with antidepressant properties.
Uniqueness
2-Ethoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is unique due to its combination of a piperazine ring and a thiazole moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
IUPAC Name |
2-ethoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-2-23-13-17(22)21-10-8-20(9-11-21)12-16-14-24-18(19-16)15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDDBYWZSKCGJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)
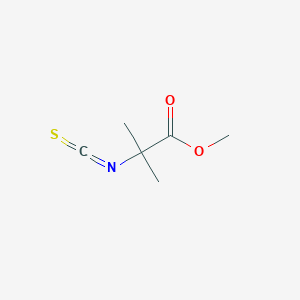

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
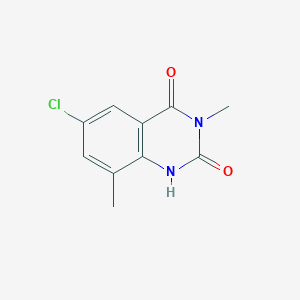
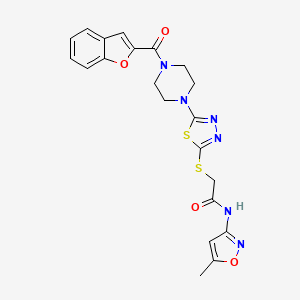
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
